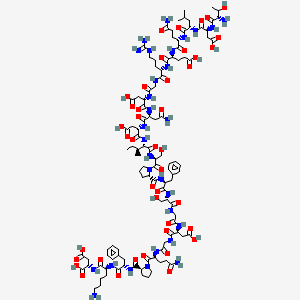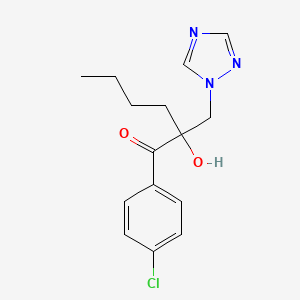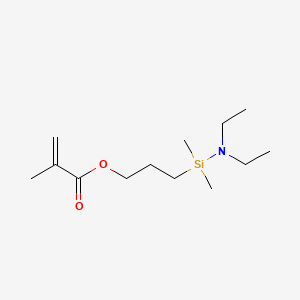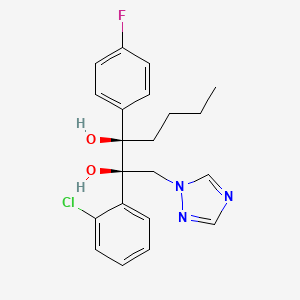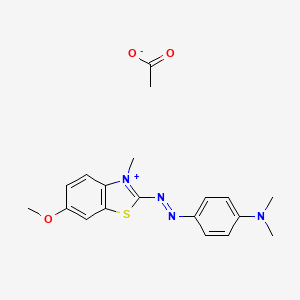
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride,(E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- is a complex organic compound with a unique structure It is characterized by the presence of a pyridine ring, a cyclopentyl group, and an O-methyloxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- typically involves multiple steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with cyclopentylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methoxyamine hydrochloride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce cyclopentylamines.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxaldehyde: A simpler analog without the cyclopentyl and O-methyloxime groups.
1,2,5,6-Tetrahydropyridine: Lacks the carboxaldehyde and O-methyloxime functionalities.
Cyclopentylamine: Contains the cyclopentyl group but lacks the pyridine ring and O-methyloxime group.
Uniqueness
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-cyclopentyl-, O-methyloxime, monohydrochloride, (E)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
139886-09-2 |
|---|---|
Molekularformel |
C12H21ClN2O |
Molekulargewicht |
244.76 g/mol |
IUPAC-Name |
(E)-1-(1-cyclopentyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c1-15-13-9-11-5-4-8-14(10-11)12-6-2-3-7-12;/h5,9,12H,2-4,6-8,10H2,1H3;1H/b13-9+; |
InChI-Schlüssel |
IDGPBESGXWXVLL-KJEVSKRMSA-N |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)C2CCCC2.Cl |
Kanonische SMILES |
CON=CC1=CCCN(C1)C2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



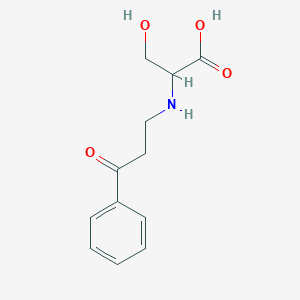
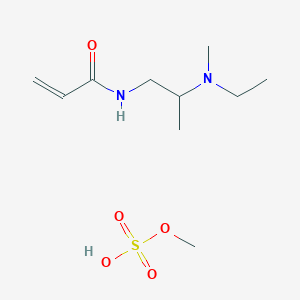

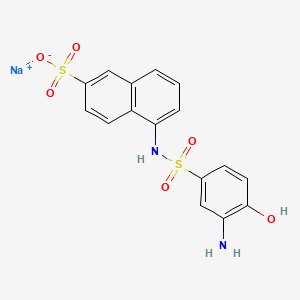
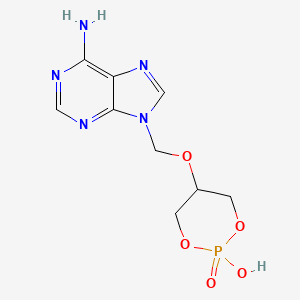
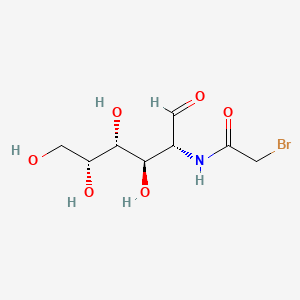
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
